molecular formula C21H21N5O3 B2864775 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034291-85-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2864775
CAS RN: 2034291-85-3
M. Wt: 391.431
InChI Key: WFDDKPZTUJGIPF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phytochemical Research

This compound is part of a larger group of phytochemicals that are studied for their therapeutic uses. The IMPPAT database, which is a significant resource for Indian medicinal plants and their phytochemicals, could potentially include this compound for its therapeutic properties .

Drug Discovery

The compound’s structure suggests it could be used in drug discovery, especially considering its potential for creating diverse biological activities. Indole derivatives, which share a similar molecular framework, are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Material Science

In the field of material science, this compound could be involved in photochemical reactions to prepare heterocyclic structures. These structures are significant in developing new materials and pharmaceuticals, highlighting the compound’s role in synthesizing and modifying heterocyclic compounds through photochemical methods.

Chemical Synthesis

The compound could be used as a precursor or intermediate in chemical synthesis. Its structure contains several electrophilic and nucleophilic sites with different reactivity, making it an attractive object for designing various transformations, including condensations, to afford diverse alicyclic or heterocyclic products .

Cheminformatics

Cheminformatics tools can be applied to this compound to compute its physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This application is crucial for assessing the compound’s potential as a drug candidate .

Therapeutic Applications

While specific therapeutic applications for this compound are not detailed in the search results, its structural similarity to other bioactive compounds suggests potential uses in pharmacology. For instance, indole derivatives have been found to possess various biological activities, which could be a starting point for exploring this compound’s therapeutic applications .

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-20(11-19(24-25)15-4-3-5-18(10-15)28-2)21(27)22-7-8-26-13-17(12-23-26)16-6-9-29-14-16/h3-6,9-14H,7-8H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDKPZTUJGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

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